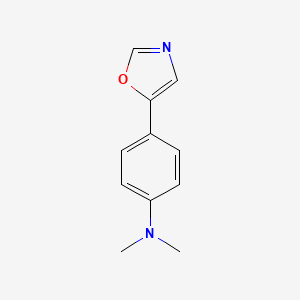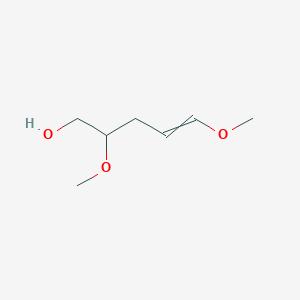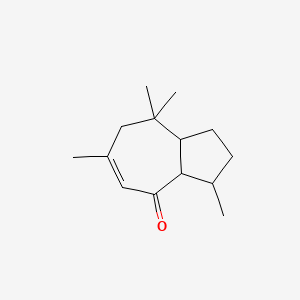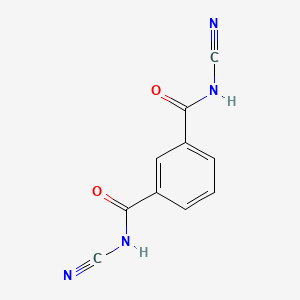
N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C10H6N4O2 It is a derivative of benzene, characterized by the presence of two cyano groups and two carboxamide groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide typically involves the reaction of 1,3-dicyanobenzene with suitable amine derivatives under controlled conditions. One common method is the reaction of 1,3-dicyanobenzene with ammonia or primary amines in the presence of a catalyst, such as palladium or nickel, at elevated temperatures and pressures. The reaction proceeds through nucleophilic substitution, where the cyano groups are converted to carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: The major products are benzene-1,3-dicarboxylic acid derivatives.
Reduction: The major products are benzene-1,3-diamine derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~3~-Dicyanobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyanobenzene: A precursor to N1,N~3~-Dicyanobenzene-1,3-dicarboxamide, lacking the carboxamide groups.
Benzene-1,3-dicarboxamide: Similar structure but without the cyano groups.
Isophthalonitrile: Another derivative of benzene with two cyano groups but no carboxamide groups.
Uniqueness
N~1~,N~3~-Dicyanobenzene-1,3-dicarboxamide is unique due to the presence of both cyano and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
89880-76-2 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-N,3-N-dicyanobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H6N4O2/c11-5-13-9(15)7-2-1-3-8(4-7)10(16)14-6-12/h1-4H,(H,13,15)(H,14,16) |
InChI Key |
WVWMJZHNTJLNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC#N)C(=O)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


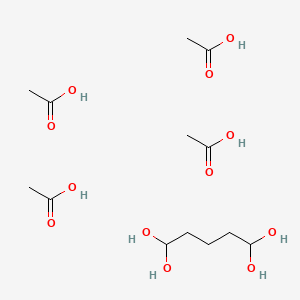

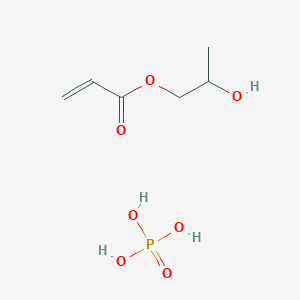
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)
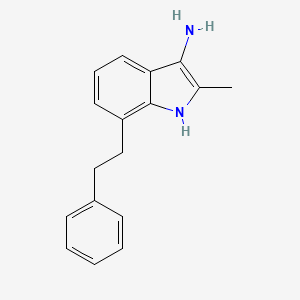

![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
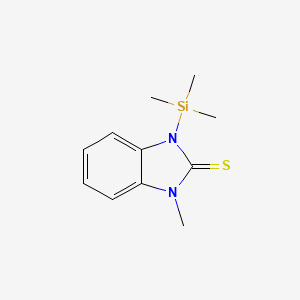
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
